4-Chloro-2-cyclopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine
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Overview
Description
4-Chloro-2-cyclopropyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a heterocyclic compound with a unique structure that includes a cyclopropyl group, a chloro substituent, and a fused thieno-pyrimidine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclopropyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of a cyclopropylamine derivative with a chloro-substituted thieno-pyrimidine precursor under acidic or basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions to facilitate the cyclization process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyclopropyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thieno-pyrimidine compounds .
Scientific Research Applications
4-Chloro-2-cyclopropyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopropyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
- 4-Chloro-2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
- 4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Uniqueness
4-Chloro-2-cyclopropyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is unique due to the presence of the cyclopropyl group, which can impart distinct chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets .
Properties
Molecular Formula |
C12H11ClN2S |
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Molecular Weight |
250.75 g/mol |
IUPAC Name |
12-chloro-10-cyclopropyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene |
InChI |
InChI=1S/C12H11ClN2S/c13-10-9-7-2-1-3-8(7)16-12(9)15-11(14-10)6-4-5-6/h6H,1-5H2 |
InChI Key |
TXTFPRRVJOXVMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=NC(=N3)C4CC4)Cl |
Origin of Product |
United States |
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